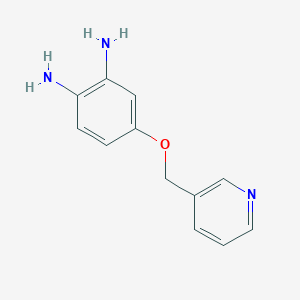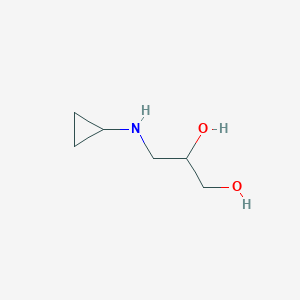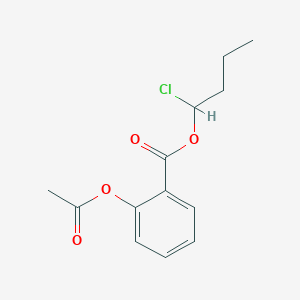
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group attached to a propanamide backbone, with a cyclohexylmethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde, cyclohexylmethylamine, and propanoic acid.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminobenzaldehyde is then reacted with cyclohexylmethylamine and propanoic acid under acidic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-(3-nitrophenyl)-N-(cyclohexylmethyl)propanamide.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three aminophenyl groups attached to a benzene ring.
1,3,5-Tris(4-aminophenoxy)benzene: A compound with three aminophenoxy groups attached to a benzene ring.
Uniqueness
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is unique due to its specific structural features, including the cyclohexylmethyl substituent, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide |
InChI |
InChI=1S/C16H24N2O/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h4,7-8,11,14H,1-3,5-6,9-10,12,17H2,(H,18,19) |
InChI Key |
SDWNZRHFXFXZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)






